molecular formula C11H11NO4 B1393705 methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate CAS No. 1257535-36-6

methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Cat. No.: B1393705
CAS No.: 1257535-36-6
M. Wt: 221.21 g/mol
InChI Key: GIGQICZQCCFCRQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds characterized by a fused benzene and oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate typically involves the cyclization of 2-aminophenol derivatives with aldehydes in the presence of acid catalysts[_{{{CITATION{{{_1{Conformationally tailored N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4 .... The reaction conditions often require heating and the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the formation of the benzoxazine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzoxazines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has been explored for its potential as a bioactive molecule. It may serve as a precursor for the development of new pharmaceuticals or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the design of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and performance.

Mechanism of Action

The mechanism by which methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

  • Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate

Uniqueness: Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is unique due to its specific substitution pattern on the benzoxazine ring, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it suitable for distinct applications.

Properties

IUPAC Name

methyl 2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-10(13)12-8-5-3-4-7(9(8)16-6)11(14)15-2/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGQICZQCCFCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC(=C2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Reactant of Route 2
methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Reactant of Route 3
methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Reactant of Route 4
methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Reactant of Route 5
methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Reactant of Route 6
methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

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